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Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged from a

niche scaffold to a cornerstone motif in modern medicinal chemistry.[1][2] Their growing

prominence is attributed to a unique combination of physicochemical and structural properties

that address key challenges in drug design.[2] The inherent ring strain of the azetidine core,

approximately 25.2 kcal/mol, endows the structure with a rigid, three-dimensional character that

is highly sought after to improve ligand-protein interactions and escape the "flatland" of

traditional aromatic scaffolds.[3][4][5] This sp³-richness is a critical factor in enhancing the

developability of drug candidates.

Incorporating chiral azetidines into molecular design offers several strategic advantages:

Improved Pharmacokinetic Profiles: Azetidine derivatives often exhibit enhanced metabolic

stability, increased aqueous solubility, and modulated lipophilicity compared to their larger

ring analogs like pyrrolidines and piperidines.[2][6]

Novel Chemical Space: The constrained nature of the azetidine ring presents substituents in

well-defined vectors, providing access to unexplored chemical space and enabling novel

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 16 Tech Support

https://www.benchchem.com/product/b1504832#bc-rfq
https://etheses.bham.ac.uk/id/eprint/4214/3/Feula13PhD.pdf
https://pubmed.ncbi.nlm.nih.gov/41489081/
https://pubmed.ncbi.nlm.nih.gov/41489081/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8521649/
https://pubs.acs.org/doi/pdf/10.1021/acsmedchemlett.1c00402?ref=article_openPDF
https://www.researchgate.net/publication/337205249_Advances_in_synthesis_and_chemistry_of_azetidines
https://pubmed.ncbi.nlm.nih.gov/41489081/
https://www.researchgate.net/figure/Examples-of-azetidine-based-bioisosters_fig4_352818625
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1504832?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


interactions with biological targets.[6][7]

Bioisosteric Replacement: Azetidines serve as effective bioisosteres for other cyclic amines,

amides, and even ketones, allowing for scaffold hopping strategies that can overcome

liabilities such as poor metabolic stability or off-target effects.[6][7][8]

This guide provides an in-depth analysis of the core physicochemical properties of chiral

azetidine derivatives, offering both foundational knowledge and practical experimental

protocols to empower researchers in their drug discovery efforts.

Basicity (pKa): The Protonation State and Its
Implications
The basicity of the azetidine nitrogen, quantified by its pKa, is a fundamental property that

governs a molecule's behavior at physiological pH (approx. 7.4). It dictates the charge state,

which in turn profoundly influences solubility, membrane permeability, and the potential for ionic

interactions with the biological target.

The parent azetidine is a relatively strong base, with a pKa of its conjugate acid reported to be

approximately 11.29.[9] This high basicity is a direct consequence of the sp³-hybridized

nitrogen atom, whose lone pair of electrons is readily available for protonation. The substitution

on the azetidine ring, particularly with electron-withdrawing groups, can significantly modulate

this property.

Comparative Basicity of Saturated Nitrogen
Heterocycles
Understanding the basicity of azetidine in the context of its more common five- and six-

membered counterparts is crucial for its application as a bioisostere.
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Heterocycle Ring Size
pKa (Conjugate
Acid)

Rationale for
Basicity

Azetidine 4 ~11.29[9]

High s-character in

the N-H bond of the

conjugate acid due to

ring strain, making it a

slightly stronger acid

(weaker base) than

pyrrolidine.

Pyrrolidine 5 ~11.27[10][11][12]

Considered slightly

more basic than

piperidine, potentially

due to favorable

conformational

stabilization upon

protonation.[11]

Piperidine 6
~11.22 - 11.24[10][11]

[12]

Represents a

standard secondary

amine basicity with

minimal ring strain.

Causality Behind Experimental Choices: The selection of a specific heterocycle in a drug

design campaign is often driven by the need to fine-tune the pKa. A lower pKa might be desired

to reduce off-target interactions with aminergic GPCRs, while a higher pKa might enhance

aqueous solubility. Azetidines provide a valuable alternative to pyrrolidines and piperidines,

offering a distinct basicity profile coupled with a unique structural presentation.

Experimental Protocol: pKa Determination by UV-Vis
Spectrophotometry
This medium-throughput method is ideal for early drug discovery, requiring minimal compound.

[13] It relies on the principle that the UV-Vis absorbance spectrum of a compound changes as

its ionization state changes with pH.
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Methodology:

Stock Solution Preparation: Prepare a 10 mM stock solution of the chiral azetidine derivative

in DMSO.

Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH

1.0 to 13.0).

Sample Preparation: In a 96-well UV-transparent microtiter plate, add a small aliquot of the

DMSO stock solution to each well containing the different pH buffers to achieve a final

concentration of ~50-100 µM.

Spectrophotometric Analysis: Measure the full UV-Vis absorbance spectrum (e.g., 220-500

nm) for each well using a plate reader.

Data Analysis: Plot the absorbance at a specific wavelength (where the difference between

ionized and unionized species is maximal) against the pH. The pKa is determined by fitting

the data to the Henderson-Hasselbalch equation, often corresponding to the inflection point

of the resulting sigmoidal curve.

Trustworthiness: This protocol is self-validating. The collection of data across a wide pH range

and the sigmoidal fit provide a robust determination of the pKa. A control compound with a

known pKa should be run in parallel to validate the buffer system and instrumentation.
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Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Lipophilicity (logP & logD): Balancing Permeability
and Solubility
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Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its

Absorption, Distribution, Metabolism, and Excretion (ADME) properties. It is typically expressed

as the logarithm of the partition coefficient (logP) for the neutral species or the distribution

coefficient (logD) at a specific pH, which accounts for both neutral and ionized forms.[14]

Azetidines are often employed to modulate lipophilicity. They can serve as less lipophilic

replacements for larger rings like piperidines or as sp³-rich bioisosteres that reduce the

planarity and often the lipophilicity of aromatic systems.[6] However, the effect is highly context-

dependent. For instance, introducing an azaspiro[3.3]heptane motif can, counter-intuitively,

lower the logD by increasing basicity, while in other contexts, it increases lipophilicity as

expected from adding a carbon atom.[15][16]

Experimental Protocol: logD₇.₄ Determination by Shake-
Flask Method
The shake-flask method is the gold standard for determining lipophilicity, directly measuring the

partitioning of a compound between n-octanol and an aqueous buffer.[13][17]

Methodology:

Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and

vice-versa by mixing them vigorously and allowing the layers to separate overnight. This

prevents volume changes during the experiment.

Compound Addition: Add a small aliquot of a concentrated stock solution (e.g., 10 mM in

DMSO) of the azetidine derivative to a vial containing a defined volume of the pre-saturated

PBS (e.g., 1 mL).[17]

Partitioning: Add an equal volume of pre-saturated n-octanol (e.g., 1 mL) to the vial.

Equilibration: Seal the vial and shake or rotate it gently for a sufficient period (e.g., 1-2 hours)

to allow the compound to reach equilibrium between the two phases.[17]

Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the

aqueous and organic layers.
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Quantification: Carefully remove an aliquot from each phase and determine the

concentration of the compound using a suitable analytical method, typically HPLC-UV or LC-

MS.

Calculation: Calculate the logD₇.₄ using the formula: logD₇.₄ = log₁₀ ([Compound]octanol /

[Compound]PBS)

Trustworthiness: This method's reliability stems from its direct measurement of partitioning. To

ensure accuracy, the experiment should be performed in duplicate or triplicate. The stability of

the compound in both phases should also be confirmed, as degradation can lead to erroneous

results. A set of standard compounds with known logD values should be run to validate the

experimental setup.
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Caption: Workflow for logD determination by the shake-flask method.

Metabolic Stability and Hydrogen Bonding
Metabolic Stability
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The four-membered ring of azetidine is strained, which can make it susceptible to specific

metabolic pathways, such as ring-opening reactions.[3][4] However, in many chemical contexts,

the azetidine ring proves to be more metabolically robust than larger, more flexible saturated

heterocycles.[6] For example, replacement of a piperidine ring, which was prone to oxidation,

with an azetidine moiety led to lower intrinsic clearance in one reported case.[18]

Nonetheless, cytochrome P450 (CYP)-mediated α-carbon oxidation followed by ring scission

has been observed, leading to the formation of reactive aldehyde metabolites.[18] The

substitution pattern and the electronic environment around the azetidine ring are critical factors

in determining its metabolic fate. Strategic placement of substituents can shield metabolically

labile positions and enhance the overall stability of the molecule.

Hydrogen Bonding Capacity
The nitrogen atom of the azetidine ring is a hydrogen bond acceptor, while N-H on an

unsubstituted or secondary azetidine can act as a hydrogen bond donor. These interactions are

fundamental to molecular recognition at the target protein.[19] Furthermore, substituents on the

chiral azetidine can contain additional hydrogen bond donors or acceptors (e.g., hydroxyls,

amides). The rigid framework of the azetidine ring presents these functional groups in precise

orientations, which can be exploited to achieve high-affinity binding. Theoretical and

experimental studies have confirmed the ability of azetidines to participate in various hydrogen

bonding networks.[19][20]
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Caption: Interplay of physicochemical properties and ADME/T outcomes.

Conclusion
Chiral azetidine derivatives are powerful tools in the arsenal of the modern medicinal chemist.

Their unique physicochemical properties—distinct basicity, tunable lipophilicity, and rigid three-

dimensional structure—provide a compelling platform for designing next-generation

therapeutics with improved ADME profiles and novel target interactions. A thorough

understanding and early experimental determination of these properties, using robust protocols

as outlined in this guide, are essential for unlocking the full potential of this valuable scaffold

and accelerating the journey from hit to clinical candidate.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 16 Tech Support

https://www.benchchem.com/product/b1504832/docs?utm_src=pdf-body-img#introduction-the-strategic-value-of-chiral-azetidines-in-modern-drug-discovery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1504832?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution

Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial

Chemistry & High Throughput Screening, 19(5), 356–365. [Link]

ResearchGate. (n.d.). Examples of azetidine‐based bioisosters. Retrieved from [Link]

ResearchGate. (n.d.). Background and conceptual design a Aza-azetidine bioisostere of....

Retrieved from [Link]

ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and

their mono‐ and difluorinated derivatives. Retrieved from [Link]

Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and

organocatalysis applications. University of Birmingham. [Link]

Teixeira, T. V., & de Almeida, W. B. (2009). A theoretical study of dihydrogen bonds in small

protonated rings: aziridine and azetidine cations. Journal of Molecular Structure:

THEOCHEM, 908(1-3), 5-10. [Link]

Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening

Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588.

[Link]

Couty, F., & Evano, G. (2004). Synthesis of Chiral Non Racemic Azetidines. Mini-Reviews in

Organic Chemistry, 1(2), 133-152. [Link]

D'hooghe, M., & De Kimpe, N. (2002). Azetidines and bisazetidines. Their synthesis and use

as the key intermediates to enantiomerically pure diamines, amino alcohols, and polyamines.

The Journal of Organic Chemistry, 67(16), 5373-5383. [Link]

Kvíčala, J., & Hrabal, R. (2021). Recent advances in the synthesis and reactivity of

azetidines: strain-driven character of the four-membered heterocycle. Organic &

Biomolecular Chemistry, 19(12), 2639-2657. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 16 Tech Support

https://pubmed.ncbi.nlm.nih.gov/27137915/
https://www.researchgate.net/figure/Examples-of-azetidine-based-bioisosters_fig1_378037372
https://www.researchgate.net/figure/Background-and-conceptual-design-a-Aza-azetidine-bioisostere-of-piperazine-b-Indole_fig1_375171120
https://www.researchgate.net/figure/pKa-values-of-azeditine-4-a-pyrrolidine-5-a-piperidine-6-a-and-their-mono-and_fig2_331302302
https://etheses.bham.ac.uk/id/eprint/4523/
https://pubmed.ncbi.nlm.nih.gov/27137915/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8518606/
https://www.ingentaconnect.com/content/ben/mroc/2004/00000001/00000002/art00004
https://pubs.acs.org/doi/10.1021/jo020141w
https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00140a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1504832?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parmar, D. R., Soni, J. Y., Guduru, R., et al. (2021). Azetidines in medicinal chemistry:

emerging applications and approved drugs. Archiv der Pharmazie, 354(10), e2100130. [Link]

Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically

Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(25), 7546–7608.

[Link]

Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening

Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588.

[Link]

ResearchGate. (n.d.). Examples of an azetidine‐based bioisoster for a piperidine ring.

Retrieved from [Link]

Zhang, S., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule

STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(21), 12695-12715. [Link]

ResearchGate. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D

Lowering Twist. Retrieved from [Link]

Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based

Scaffolds for the Development of CNS-Focused Lead-Like Libraries. The Journal of Organic

Chemistry, 77(17), 7187–7211. [Link]

R Discovery. (n.d.). Azetidine Ring Research Articles. Retrieved from [Link]

Semantic Scholar. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved

from [Link]

Kumar, R., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive

azetidines. RSC Advances, 7(78), 49363-49394. [Link]

Auvil, T. J., et al. (2018). Enantioselective Ring Opening of Azetidines via Charge

Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society,

140(32), 10111–10115. [Link]

Technology Networks. (n.d.). LogP/LogD/pKa Analysis. Retrieved from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 16 Tech Support

https://pubmed.ncbi.nlm.nih.gov/34042231/
https://pubs.acs.org/doi/10.1021/acs.jafc.2c00727
https://pubs.acs.org/doi/10.1021/acsmedchemlett.1c00402
https://www.researchgate.net/figure/Examples-of-an-azetidine-based-bioisoster-for-a-piperidine-ring-A-replacement-of-a_fig2_378037372
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7665675/
https://www.researchgate.net/publication/334542289_Lowering_Lipophilicity_by_Adding_Carbon_AzaSpiroHeptanes-_A_log_D_Lowering_Twist
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3454511/
https://rdiscovery.com/subject/azetidine-ring/articles/1
https://www.semanticscholar.org/paper/Novel-Methods-for-the-Prediction-of-logP%2C-pKa%2C-and-Kearney-Gant/5b5d1e2f7b8c2a9a9c3d9f8e8f7a8b6c5d4e3f2a
https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra08884a
https://pubs.acs.org/doi/10.1021/jacs.8b06381
https://www.technologynetworks.com/drug-discovery/product/logp-logd-pka-analysis-340075
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1504832?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kar, M., et al. (2023). Length-Dependent Transition from Extended to Folded Shapes in

Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds.

International Journal of Molecular Sciences, 24(13), 10839. [Link]

Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

Anthoni, U., et al. (1989). Hydrogen bonding in 3-azetidinol—3. Ab initio and experimental

spectra of the hydrogen-bonded species. Spectrochimica Acta Part A: Molecular

Spectroscopy, 45(11), 1157-1164. [Link]

RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines:

Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

ChemRxiv. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from

[Link]

The Journal of Organic Chemistry. (2023). A General and Scalable Method toward

Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Retrieved

from [Link]

ResearchGate. (n.d.). Advances in synthesis and chemistry of azetidines. Retrieved from

[Link]

ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-

Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a

logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1131–1136. [Link]

Chemistry Stack Exchange. (2016). Which is more basic, piperidine or pyrrolidine and why?.

Retrieved from [Link]

Quora. (2017). Which is a stronger base, pyrrolidine or piperidine?. Retrieved from [Link]

Lowe, J. T., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based

scaffolds for the development of CNS-focused lead-like libraries. The Journal of Organic

Chemistry, 77(17), 7187–7211. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 16 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10341775/
https://en.wikipedia.org/wiki/Azetidine
https://www.semanticscholar.org/paper/Hydrogen-bonding-in-3-azetidinol%E2%80%943.-Ab-initio-and-Anthoni-Christophersen/2e4d021c33f2a5b5c9e3b4d9b8c0b5d0c7d1e8c9
https://pubs.rsc.org/en/content/articlehtml/2021/ob/d1ob00140a
https://chemrxiv.org/engage/chemrxiv/article-details/64fef1e5d710f63e635e4e89
https://pubs.acs.org/doi/10.1021/acs.joc.3c01334
https://www.researchgate.net/publication/342148148_Advances_in_synthesis_and_chemistry_of_azetidines
https://www.researchgate.net/publication/349971946_Recent_Advances_in_the_Synthesis_and_Reactivity_of_Azetidines_Strain-Driven_Character_of_the_Four-Membered_Heterocycle
https://pubs.acs.org/doi/10.1021/acsmedchemlett.9b00223
https://chemistry.stackexchange.com/questions/52125/which-is-more-basic-piperidine-or-pyrrolidine-and-why
https://www.quora.com/Which-is-a-stronger-base-pyrrolidine-or-piperidine
https://pubmed.ncbi.nlm.nih.gov/22853001/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1504832?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


ResearchGate. (n.d.). (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-

Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from

[Link]

MDPI. (2020). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update.

Retrieved from [Link]

PubMed. (2016). Conformational analysis of 2-substituted piperazines. Retrieved from [Link]

ResearchGate. (n.d.). Preparation of 2‐substituted azetidines via C−H arylation. Retrieved

from [Link]

PubMed. (2021). Azetidines of pharmacological interest. Retrieved from [Link]

Wiley Online Library. (2024). Synthesis and Functionalization of Azetidine-Containing Small

Macrocyclic Peptides. Retrieved from [Link]

Eduncle. (2020). Pyrrolidines and piperidines which is more basic....??. Retrieved from [Link]

PubMed. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake

inhibitors. Retrieved from [Link]

Sources
1. etheses.bham.ac.uk [etheses.bham.ac.uk]

2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC
[pmc.ncbi.nlm.nih.gov]

4. pubs.acs.org [pubs.acs.org]

5. researchgate.net [researchgate.net]

6. researchgate.net [researchgate.net]

7. researchgate.net [researchgate.net]

8. pubs.acs.org [pubs.acs.org]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.researchgate.net/publication/229424164_Synthesis_and_Profiling_of_a_Diverse_Collection_of_Azetidine-Based_Scaffolds_for_the_Development_of_CNS-Focused_Lead-Like_Libraries
https://www.mdpi.com/1420-3049/25/21/5176
https://pubmed.ncbi.nlm.nih.gov/27367800/
https://www.researchgate.net/publication/282319082_Preparation_of_2-substituted_azetidines_via_C-H_arylation
https://pubmed.ncbi.nlm.nih.gov/34184824/
https://onlinelibrary.wiley.com/doi/10.1002/chem.202401123
https://www.eduncle.com/community/6146/pyrrolidines-and-piperidines-which-is-more-basic
https://pubmed.ncbi.nlm.nih.gov/22906233/
https://etheses.bham.ac.uk/id/eprint/4214/3/Feula13PhD.pdf
https://pubmed.ncbi.nlm.nih.gov/41489081/
https://pubmed.ncbi.nlm.nih.gov/41489081/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8521649/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8521649/
https://pubs.acs.org/doi/pdf/10.1021/acsmedchemlett.1c00402?ref=article_openPDF
https://www.researchgate.net/publication/337205249_Advances_in_synthesis_and_chemistry_of_azetidines
https://www.researchgate.net/figure/Examples-of-azetidine-based-bioisosters_fig4_352818625
https://www.researchgate.net/figure/Background-and-conceptual-design-a-Aza-azetidine-bioisostere-of-piperazine-b_fig1_396011391
https://pubs.acs.org/doi/abs/10.1021/acs.jafc.2c00729
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1504832?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. Azetidine - Wikipedia [en.wikipedia.org]

10. chemistry.stackexchange.com [chemistry.stackexchange.com]

11. quora.com [quora.com]

12. Pyrrolidines and piperidines which is more basic....?? [scoop.eduncle.com]

13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization
Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

14. alfachemic.com [alfachemic.com]

15. researchgate.net [researchgate.net]

16. pubs.acs.org [pubs.acs.org]

17. enamine.net [enamine.net]

18. discovery.researcher.life [discovery.researcher.life]

19. A theoretical study of dihydrogen bonds in small protonated rings: aziridine and azetidine
cations - PubMed [pubmed.ncbi.nlm.nih.gov]

20. semanticscholar.org [semanticscholar.org]

To cite this document: BenchChem. [Introduction: The Strategic Value of Chiral Azetidines in
Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1504832/docs#introduction-the-strategic-value-of-
chiral-azetidines-in-modern-drug-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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